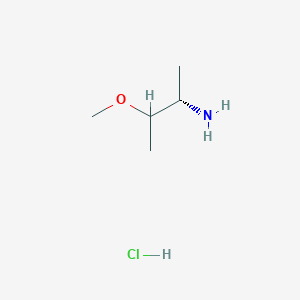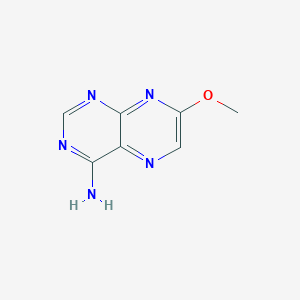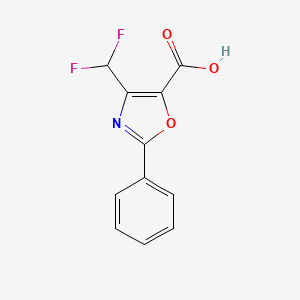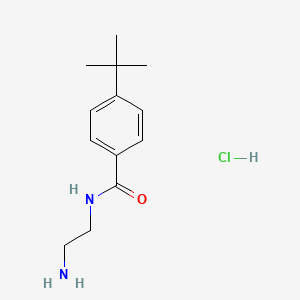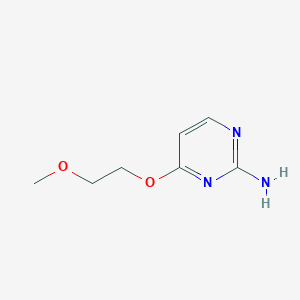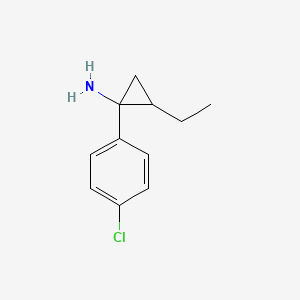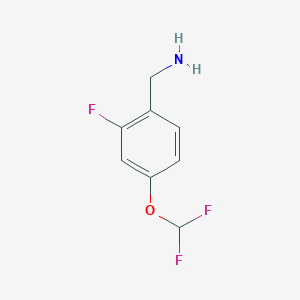
4-(Difluoromethoxy)-2-fluorobenzylamine
Vue d'ensemble
Description
4-(Difluoromethoxy)-2-fluorobenzylamine, also known as 4-DFMBA, is a fluorinated amine derivative of benzylamine. It is an important chemical compound used in various scientific research applications, such as drug design, biochemistry, and medicinal chemistry. 4-DFMBA has a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Synthesis of Radiotracers for PET Imaging
A notable application of fluorobenzylamine derivatives, closely related to 4-(Difluoromethoxy)-2-fluorobenzylamine, is in the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. For instance, the synthesis of 4-[18F]fluorobenzylamine (FBA) using borohydride/NiCl2 reduction demonstrates its utility as a building block for creating [18F]-labeled compounds. This approach facilitates the development of novel thiol-reactive prosthetic groups and Hsp90 inhibitors, showcasing the compound's versatility in radiopharmaceutical chemistry (Way & Wuest, 2013).
Advanced Synthetic Methods
Research into the synthesis of difluoromethoxy- and difluorothiomethoxyarenes reveals the application of fluoroform as a difluorocarbene source. This method, which involves moderate temperatures and atmospheric pressure, offers a pathway to synthesize derivatives of benzylamines, potentially including this compound. This process underscores the evolving techniques in fluorination chemistry that enhance the accessibility and functionalization of fluorinated aromatic compounds (Thomoson & Dolbier, 2013).
Fluorine Substitution Effects
The study of fluorine substitution on benzylamines, such as 2-fluorobenzylamine, by rotational spectroscopy, provides insights into how fluorination affects molecular flexibility and tunneling pathways. This research can inform the design and synthesis of fluorinated compounds, including this compound, by elucidating the impact of fluorine atoms on molecular behavior (Calabrese et al., 2013).
Material Synthesis and Characterization
Fluorobenzylamines serve as precursors in the synthesis of hexabenzyl hexaazaisowurtzitanes, highlighting their role in the preparation of novel materials with potential applications in various fields, including materials science and engineering (Kerscher et al., 2006).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation of type 2 lung epithelial cells . This interaction plays a crucial role in fibrosis .
Mode of Action
Compounds with similar structures have been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ and increase the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)-2-fluorobenzylamine may interact with its targets and cause significant changes in protein expression.
Biochemical Pathways
Similar compounds have been shown to affect the tgf-β1/smad pathway . This pathway plays a key role in the pathogenesis of pulmonary fibrosis .
Result of Action
Similar compounds have been shown to attenuate tgf-β1-induced epithelial–mesenchymal transformation in a549 cells and bleomycin-induced pulmonary fibrosis in rats .
Analyse Biochimique
Biochemical Properties
4-(Difluoromethoxy)-2-fluorobenzylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades . Additionally, it has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the conformation of the enzyme, thereby affecting its activity. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or post-transcriptional regulation.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under specific conditions but may degrade over time when exposed to certain environmental factors . Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and improvement in cellular function . At higher doses, it can lead to toxic or adverse effects, including disruption of cellular homeostasis and induction of apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . For instance, it has been shown to inhibit key enzymes in the glycolytic pathway, leading to alterations in glucose metabolism. Additionally, it can affect the levels of certain metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. Studies have shown that the compound can be efficiently transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of the compound can influence its biochemical interactions and overall efficacy.
Propriétés
IUPAC Name |
[4-(difluoromethoxy)-2-fluorophenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFSRVHKKOLMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261440-05-4 | |
| Record name | (4-(difluoromethoxy)-2-fluorophenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B1458977.png)
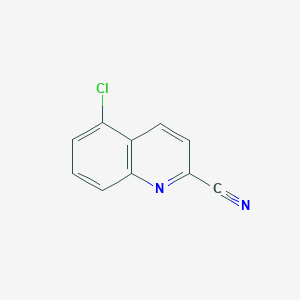
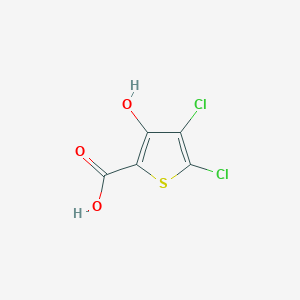
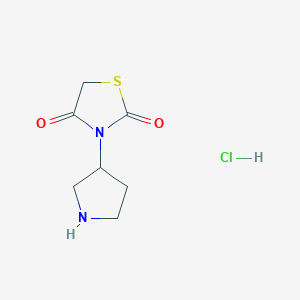
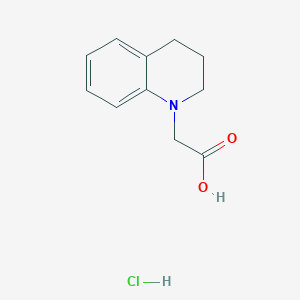
![Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate](/img/structure/B1458986.png)
